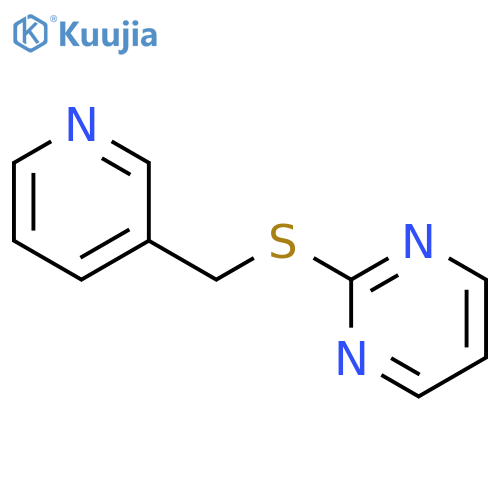Cas no 88579-39-9 (2-{(pyridin-3-yl)methylsulfanyl}pyrimidine)

88579-39-9 structure
商品名:2-{(pyridin-3-yl)methylsulfanyl}pyrimidine
2-{(pyridin-3-yl)methylsulfanyl}pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine,2-[(3-pyridinylmethyl)thio]-
- 2-(pyridin-3-ylmethylsulfanyl)pyrimidine
- TASULDINE
- 2-{(pyridin-3-yl)methylsulfanyl}pyrimidine
- SMR002530009
- CHEMBL358392
- SCHEMBL1813288
- 2-((3-Pyridylmethyl)thio)pyrimidine
- BRD-K10415035-001-01-0
- AKOS002337609
- FT-0691178
- UNII-S4ZCE64Q3O
- SR-01000884009-1
- MLS006011437
- Tasuldina [Spanish]
- HE-10004
- DTXSID40237156
- NS00121977
- Tasuldinum
- S4ZCE64Q3O
- 88579-39-9
- EX-A7407
- EN300-8683908
- Tasuldina
- 2-((pyridin-3-ylmethyl)thio)pyrimidine
- Tasuldine [INN]
- 2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine
- Tasuldinum [Latin]
- Q27288613
- TASULDINE [MART.]
- Pyrimidine, 2-((3-pyridinylmethyl)thio)-
- SR-01000884009
- Z316275202
-
- MDL: MFCD00865649
- インチ: InChI=1S/C10H9N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2
- InChIKey: HMCTXMOKMWELFJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)CSC2=NC=CC=N2
計算された属性
- せいみつぶんしりょう: 203.05171847g/mol
- どういたいしつりょう: 203.05171847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-{(pyridin-3-yl)methylsulfanyl}pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8683908-0.05g |
2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine |
88579-39-9 | 95.0% | 0.05g |
$148.0 | 2025-03-21 |
88579-39-9 (2-{(pyridin-3-yl)methylsulfanyl}pyrimidine) 関連製品
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
